(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine
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Overview
Description
(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine: is a bicyclic organic compound with a unique structure that includes two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine typically involves the following steps:
Cycloaddition Reactions: The initial step often involves a Diels-Alder reaction to form the bicyclic structure.
Amine Introduction: Subsequent steps introduce the amine groups through reductive amination or other amination techniques.
Industrial Production Methods
Industrial production methods for this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium or nickel to facilitate the hydrogenation process.
High-Pressure Reactions: Employing high-pressure conditions to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine: undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to form different amine derivatives.
Substitution: Undergoes nucleophilic substitution reactions, especially at the amine groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halides or other amine derivatives.
Major Products
The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives.
Scientific Research Applications
(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine exerts its effects involves:
Molecular Targets: Interacts with specific enzymes or receptors in biological systems.
Pathways: Modulates biochemical pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (1R,4R)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride
- (1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
- (1R,4R,5R)-1,2,3,4,5-pentaphenylbicyclo[2.2.1]hept-2-en-7-one
Uniqueness
(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine:
Properties
CAS No. |
698353-43-4 |
---|---|
Molecular Formula |
C7H14N2 |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(1R,2R,4R,5R)-bicyclo[2.2.1]heptane-2,5-diamine |
InChI |
InChI=1S/C7H14N2/c8-6-2-4-1-5(6)3-7(4)9/h4-7H,1-3,8-9H2/t4-,5-,6-,7-/m1/s1 |
InChI Key |
KVMMOSKKPJEDNG-DBRKOABJSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@H]1C[C@H]2N)N |
Canonical SMILES |
C1C2CC(C1CC2N)N |
Origin of Product |
United States |
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